(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Description
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3S)-6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2/t7-/m1/s1 |
InChI Key |
AJQKHZRWUOTIEQ-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=CC(=C(C=C2O1)Br)F)N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Construction of the Dihydrobenzofuran Core
The dihydrobenzofuran skeleton is typically synthesized via cyclization strategies starting from substituted phenols or benzofuranone derivatives. Two main approaches are reported:
Hydroboration/Mitsunobu Sequence: Starting from an appropriately substituted benzofuranone, hydroboration of an alkene followed by Mitsunobu reaction can form the dihydrobenzofuran ring with stereochemical control at C3.
Sonogashira Coupling/Hydrogenation: An alternative route involves Sonogashira coupling to install an alkyne substituent, followed by catalytic hydrogenation to reduce the triple bond and form the dihydrobenzofuran ring system with the desired stereochemistry.
Installation of the Amine Group at C3
The amine group at the 3-position is introduced by amination of a suitable precursor, often a ketone or halide intermediate at C3. Methods include:
Reductive amination of the corresponding ketone intermediate with ammonia or amine sources under mild conditions to preserve stereochemistry.
Nucleophilic substitution at a halogenated intermediate, where the halogen at C3 is replaced by an amine nucleophile.
Use of chiral catalysts or chiral auxiliaries during amination or ring formation to ensure the (3S)-configuration.
Detailed Preparation Method Example
A representative synthetic sequence for (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is as follows:
Research Findings and Optimization
Chiral Purity: Chromatographic separation on chiral stationary phases is often employed to isolate the (3S)-enantiomer after synthesis, confirmed by crystallographic evidence and chiral HPLC analysis.
Green Chemistry Approaches: Continuous flow reactors have been explored to improve reaction efficiency, reduce waste, and control exothermic halogenation steps.
Reaction Monitoring: In situ NMR and IR spectroscopy are used to monitor halogenation and amination steps to optimize reaction time and prevent side products.
Yield and Selectivity: Optimization of temperature, solvent, and reagent equivalents is crucial. For example, NBS bromination at 5–20 °C in DMF gives high regioselectivity and yield, while reductive amination at room temperature preserves stereochemistry with >90% yield.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine differ primarily in substituent positions, functional groups, or stereochemistry. Below is a detailed comparison based on physicochemical properties, commercial availability, and applications:
Table 1: Key Properties of this compound and Analogues
Key Differences:
Substituent Positions: The target compound’s bromo and fluoro groups are at positions 6 and 5, whereas (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine (CAS 1259810-93-9) reverses these positions. This alters steric and electronic properties, affecting reactivity in synthetic pathways .
Functional Groups :
- The boronic acid and carbaldehyde derivatives () lack the chiral amine group but are critical for cross-coupling reactions (e.g., Suzuki-Miyaura) or aldehyde-based condensations .
Physical Properties: The density of (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is predicted to be 1.687 g/cm³, higher than typical benzofuran derivatives, likely due to halogen placement .
Commercial Availability :
- The target compound is priced higher than boronic acid analogs (), reflecting its chiral complexity and niche applications .
Biological Activity
(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a benzo[b]furan derivative characterized by a unique molecular structure that includes a bromine atom at the 6-position and a fluorine atom at the 5-position, along with an amine group at the 3-position. This compound's stereochemistry, indicated by the (3S) configuration, plays a crucial role in its biological activity and potential therapeutic applications.
- Molecular Formula : C8H7BrFNO
- Molecular Weight : 232.05 g/mol
- CAS Number : 1259810-93-9
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that this compound could modulate these pathways, potentially leading to therapeutic effects in various diseases.
In Vitro Studies
In vitro assays have shown that this compound exhibits significant biological activity:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown promising results in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria, which is critical for their virulence .
- Cellular Effects : Studies indicate that at concentrations around 50 μM, this compound can reduce the secretion of virulence factors in bacterial pathogens by approximately 50% . This suggests potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key compounds and their differences:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| (3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1259786-81-6 | Different stereochemistry at the chiral center |
| (3S)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1259574-27-0 | Variation in halogen position on the ring |
| (3S)-5-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | N/A | Chlorine instead of bromine at the 5-position |
This SAR analysis highlights how variations in halogenation and stereochemistry can influence biological activity.
Case Studies
Recent studies have explored the therapeutic potential of this compound:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains by targeting their secretion systems. This could lead to new treatments for antibiotic-resistant infections.
- Cancer Research : Another investigation focused on its effects on cancer cell lines, where it was found to induce apoptosis in certain types of cancer cells through modulation of signaling pathways related to cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
